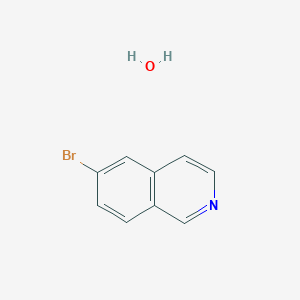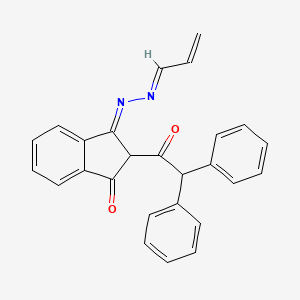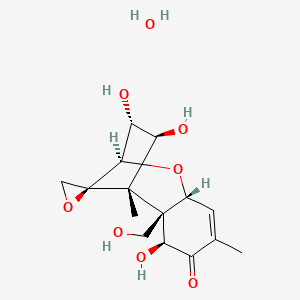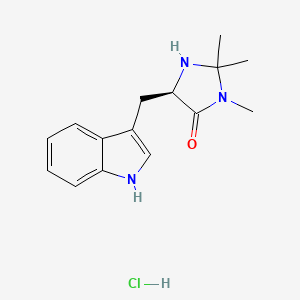
L-lactaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
L-lactaldehyde can be synthesized through several methods. One efficient and scalable method involves the biocatalytic asymmetric reduction of 1,1-dimethoxy-2-propanone using suitable ketoreductases to produce enantiomerically pure (S)- and ®-1,1-dimethoxy-2-propanols. The removal of the protecting group yields (S)- and ®-lactaldehydes in high yield and excellent enantiomeric and chemical purity . Another method involves the reaction of D-threonine with ninhydrin, followed by purification .
Análisis De Reacciones Químicas
L-lactaldehyde undergoes various chemical reactions, including oxidation and reduction. Under aerobic conditions, this compound is oxidized to L-lactate by the enzyme lactaldehyde dehydrogenase . Under anaerobic conditions, it is reduced to L-1,2-propanediol by the enzyme propanediol oxidoreductase . Common reagents used in these reactions include NAD+ and NADH, which act as cofactors in the oxidation and reduction processes . The major products formed from these reactions are L-lactate and L-1,2-propanediol .
Aplicaciones Científicas De Investigación
L-lactaldehyde has several scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various compounds. In biology, it plays a role in the metabolic pathways of L-fucose and L-rhamnose utilization in Escherichia coli . In medicine, it is involved in the pyruvate metabolism pathway and is irreversibly produced from pyruvaldehyde via the enzyme aldehyde reductase . In industry, this compound is used in the production of lactic acid and other chemicals .
Mecanismo De Acción
The mechanism of action of L-lactaldehyde involves its conversion to other compounds through enzymatic reactions. Under aerobic conditions, this compound is oxidized to L-lactate by lactaldehyde dehydrogenase, while under anaerobic conditions, it is reduced to L-1,2-propanediol by propanediol oxidoreductase . The regulation of these reactions is influenced by the NAD/NADH ratio, which acts as a regulatory mechanism .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
3913-64-2 |
|---|---|
Fórmula molecular |
C3H6O2 |
Peso molecular |
74.08 g/mol |
Nombre IUPAC |
(2S)-2-hydroxypropanal |
InChI |
InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1 |
Clave InChI |
BSABBBMNWQWLLU-VKHMYHEASA-N |
SMILES isomérico |
C[C@@H](C=O)O |
SMILES canónico |
CC(C=O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)






